![molecular formula C20H17FN2O5 B254450 N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide](/img/structure/B254450.png)
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide, also known as FANFT, is a chemical compound that has been used in scientific research for its potential applications in cancer treatment.
Wirkmechanismus
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide works by inhibiting DNA replication and inducing DNA damage in cancer cells. This leads to cell death and the inhibition of tumor growth. N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide also has the potential to act as a photosensitizer, which can be activated by light to induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide has been shown to induce DNA damage and inhibit DNA replication in cancer cells. This leads to cell death and the inhibition of tumor growth. N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide has also been shown to have anti-inflammatory effects, which may contribute to its potential use in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide in lab experiments is its potential as a photosensitizer, which can be activated by light to induce cell death in cancer cells. However, N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide is also toxic to normal cells, which can limit its use in lab experiments.
Zukünftige Richtungen
Future research on N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide could focus on its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies could investigate the use of N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide in other types of cancer, beyond bladder cancer. Finally, research could focus on developing new formulations of N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide that are less toxic to normal cells, while still maintaining its potential as a cancer treatment.
Synthesemethoden
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 4-nitrophenol with 2-furylmethyl bromide, followed by the reaction of the resulting compound with 4-fluorobenzylamine and acetic anhydride. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide has been studied for its potential use in cancer treatment, particularly in the treatment of bladder cancer. Studies have shown that N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide can induce DNA damage and inhibit DNA replication, leading to cell death in cancer cells. N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide has also been studied for its potential use in photodynamic therapy, which involves the use of light and a photosensitizer to destroy cancer cells.
Eigenschaften
Produktname |
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide |
---|---|
Molekularformel |
C20H17FN2O5 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C20H17FN2O5/c21-16-5-3-15(4-6-16)12-22(13-19-2-1-11-27-19)20(24)14-28-18-9-7-17(8-10-18)23(25)26/h1-11H,12-14H2 |
InChI-Schlüssel |
MDRQNDKPAOHPFI-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CN(CC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=COC(=C1)CN(CC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.